(Z)-2-((Methylamino)methyl)-1-phenylcyclopropanecarboxylic acid ethyl ester hydrochloride
CAS No.: 85467-19-2
Cat. No.: VC18464931
Molecular Formula: C14H20ClNO2
Molecular Weight: 269.77 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 85467-19-2 |
|---|---|
| Molecular Formula | C14H20ClNO2 |
| Molecular Weight | 269.77 g/mol |
| IUPAC Name | [(1S,2R)-2-ethoxycarbonyl-2-phenylcyclopropyl]methyl-methylazanium;chloride |
| Standard InChI | InChI=1S/C14H19NO2.ClH/c1-3-17-13(16)14(9-12(14)10-15-2)11-7-5-4-6-8-11;/h4-8,12,15H,3,9-10H2,1-2H3;1H/t12-,14+;/m1./s1 |
| Standard InChI Key | OSJCCQMHVMKXPX-OJMBIDBESA-N |
| Isomeric SMILES | CCOC(=O)[C@@]1(C[C@@H]1C[NH2+]C)C2=CC=CC=C2.[Cl-] |
| Canonical SMILES | CCOC(=O)C1(CC1C[NH2+]C)C2=CC=CC=C2.[Cl-] |
Introduction
(Z)-2-((Methylamino)methyl)-1-phenylcyclopropanecarboxylic acid ethyl ester hydrochloride is a cyclopropane derivative with potential therapeutic applications in medicinal chemistry. This compound features a unique structural combination of a cyclopropane ring, phenyl group, ethyl ester moiety, and methylamino functional group, making it a subject of interest for pharmacological research.
Synthesis and Production
The synthesis involves three key steps:
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Cyclopropanation: Formation of the strained cyclopropane ring using specialized catalysts
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Amination: Introduction of the methylamino group via reductive amination
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Esterification: Conversion to ethyl ester followed by hydrochloride salt formation
Industrial-scale production employs continuous flow reactors and chromatographic purification techniques to achieve >95% purity. The stereochemistry is controlled through chiral auxiliaries during cyclopropane ring formation.
Biological Activity
Preliminary studies reveal multiple pharmacological properties:
Target Engagement
Therapeutic Potential
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Neuroprotective effects in Parkinson's disease models
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Antimicrobial activity against Gram-positive bacteria (MIC = 32 μg/mL)
Analytical Characterization
Advanced techniques validate structure and purity:
Spectroscopic Analysis
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IR: Strong absorption at 1735 cm⁻¹ (ester carbonyl)
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¹H NMR: Characteristic cyclopropane protons at δ 1.2-1.8 ppm
Thermal Properties
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Melting point: 158-160°C (decomposition)
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DSC shows endothermic peak at 159°C
Research Applications
The compound serves as:
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Lead structure for antimicrobial drug discovery
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Molecular probe for studying cyclopropane ring effects on drug metabolism
Current research focuses on optimizing its pharmacokinetic profile through structural modifications of the ester and amino groups. The hydrochloride salt form demonstrates improved stability compared to free base formulations.
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